Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate

Description

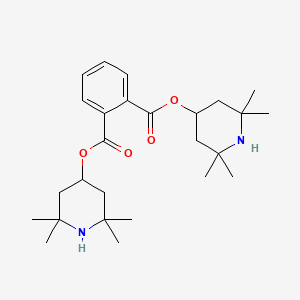

Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate is a sterically hindered aromatic ester derivative characterized by two 2,2,6,6-tetramethylpiperidin-4-yl (TMP) groups attached to the benzene-1,2-dicarboxylate core. This compound is structurally notable for its rigid, bulky substituents, which confer high thermal stability and resistance to oxidative degradation.

Analogous compounds, such as bis-TMP naphthalimide derivatives, are synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of 4-amino-1,8-naphthalimide derivatives using 4-nitro-1,8-naphthalic anhydride and TMP amines .

Properties

IUPAC Name |

bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N2O4/c1-23(2)13-17(14-24(3,4)27-23)31-21(29)19-11-9-10-12-20(19)22(30)32-18-15-25(5,6)28-26(7,8)16-18/h9-12,17-18,27-28H,13-16H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMQTKKFMWPCMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(NC(C3)(C)C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334400 | |

| Record name | Bis(2,2,6,6-tetramethyl-4-piperidinyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30538-88-6 | |

| Record name | Bis(2,2,6,6-tetramethyl-4-piperidinyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with benzene-1,2-dicarboxylic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods often employ continuous-flow processes to enhance efficiency and scalability. For instance, a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C can be used to facilitate the reaction, achieving high purity and yield .

Chemical Reactions Analysis

Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate involves its ability to act as a heat controller and react with phenolic antioxidants incorporated in polymers. This reaction helps to stabilize the material by neutralizing free radicals generated by UV radiation, thereby preventing degradation .

Comparison with Similar Compounds

Diethyl Benzene-1,2-dicarboxylate (CAS 134-62-3)

- Structure : Simpler ester derivative with ethyl groups replacing TMP substituents.

- Properties : Lower molecular weight (≈222 g/mol) and reduced steric hindrance compared to the TMP analogue. Commonly used as a plasticizer or solvent.

- Applications : Industrial applications in polymers and resins due to its cost-effectiveness and moderate stability .

Dimethyl Benzene-1,2-dicarboxylate (Dimethyl Phthalate)

Bis-TMP Naphthalimide (CAS Not Provided)

- Structure : Features a naphthalimide core with TMP substituents, differing from the benzene-dicarboxylate backbone.

- Properties : Exhibits fluorescence (high quantum yield), photostability, and resistance to quenching. Crystal structure analysis reveals N–H⋯O hydrogen bonding and layered supramolecular organization .

- Applications : Fluorescent probes and optoelectronic materials .

Comparative Analysis of Key Properties

| Property | Bis(2,2,6,6-TMP) Benzene-1,2-dicarboxylate | Diethyl Benzene-1,2-dicarboxylate | Dimethyl Benzene-1,2-dicarboxylate | Bis-TMP Naphthalimide |

|---|---|---|---|---|

| Molecular Weight | ~450–500 g/mol (estimated) | 222 g/mol | 194 g/mol | ~450–500 g/mol |

| Thermal Stability | High (due to TMP steric hindrance) | Moderate | Low | High |

| Photostability | Presumed high (HALS-like behavior) | Low | Low | Extremely high |

| Key Applications | Polymer stabilizers, specialty chemicals | Plasticizers, solvents | Cosmetics (historical) | Fluorescent markers |

Research Findings and Mechanistic Insights

- Steric Effects : The TMP groups in bis(2,2,6,6-TMP) benzene-1,2-dicarboxylate prevent π-stacking interactions, as observed in bis-TMP naphthalimide crystals, where bulky substituents enforce a layered hydrogen-bonded structure . This property enhances thermal stability and reduces aggregation in polymeric matrices.

- Resonance and Bond Characteristics : In bis-TMP naphthalimide, resonance effects elongate C1–O1 bonds (1.349 Å vs. 1.214 Å for C12–O2), suggesting similar electronic delocalization may occur in the benzene-dicarboxylate analogue, influencing reactivity and solubility .

- Synthetic Challenges : Unlike simpler esters (e.g., diethyl or dimethyl derivatives), the synthesis of TMP-substituted compounds requires careful control of reaction conditions to avoid steric hindrance-induced side reactions.

Biological Activity

Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies. The compound is characterized by its unique molecular structure and functional groups, which contribute to its reactivity and interactions in biological systems.

Molecular Structure

- Molecular Formula : C26H42N4O2

- Molecular Weight : 442.637 g/mol

- Density : 1.09 g/cm³

- Boiling Point : 605.1 °C

- Flash Point : 155.5 °C

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C26H42N4O2 |

| Molecular Weight | 442.637 g/mol |

| Density | 1.09 g/cm³ |

| Boiling Point | 605.1 °C |

| Flash Point | 155.5 °C |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound has been studied for its potential as an antioxidant and its role in inhibiting certain enzymatic activities.

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cellular signaling.

Study 1: Antioxidant Effects

A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of derivatives of tetramethylpiperidine compounds. The findings suggested that these compounds could significantly reduce oxidative damage in cellular models, indicating a protective role against oxidative stress-related diseases .

Study 2: Enzyme Inhibition

Another research article examined the inhibitory effects of similar compounds on cyclooxygenase (COX) enzymes, which are implicated in inflammatory responses. The results showed that these compounds could effectively reduce COX activity, suggesting potential applications in anti-inflammatory therapies .

Table 2: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step esterification or coupling reactions. Key steps include:

- Esterification : Reacting benzene-1,2-dicarboxylic acid with 2,2,6,6-tetramethylpiperidin-4-ol under acidic catalysis (e.g., H₂SO₄) or using coupling agents like DCC (dicyclohexylcarbodiimide) .

- Purification : Column chromatography or recrystallization to isolate the product, with solvent selection (e.g., ethyl acetate/hexane) critical for purity .

- Yield optimization : Temperature control (e.g., 60–80°C) and inert atmosphere (N₂/Ar) minimize side reactions like oxidation or hydrolysis. Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm ester linkages and piperidine ring substitution patterns. For example, the methyl groups on the piperidine ring appear as singlets near δ 1.2–1.4 ppm in ¹H NMR .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity, using a C18 column and acetonitrile/water mobile phase .

- Mass spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., m/z ~500–600 range) and detects isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

Discrepancies often arise from variations in experimental conditions. Methodological approaches include:

- Standardized protocols : Replicate experiments under controlled humidity/temperature (e.g., 25°C ± 1°C) using USP-grade solvents .

- Data triangulation : Cross-reference results with computational models (e.g., COSMO-RS for solubility predictions) and peer-reviewed databases like NIST Chemistry WebBook .

- Stress testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for stability studies) and analyze decomposition pathways via LC-MS .

Q. What mechanistic insights govern the compound’s reactivity in catalytic or photochemical applications?

Advanced studies require:

- Kinetic analysis : Monitor reaction intermediates using time-resolved FTIR or stopped-flow spectroscopy. For example, piperidine’s steric hindrance may slow ester hydrolysis rates .

- DFT calculations : Model transition states to predict regioselectivity in substitution reactions (e.g., B3LYP/6-31G* basis set) .

- Photostability assays : UV-vis irradiation (λ = 254–365 nm) combined with ESR spectroscopy identifies radical formation pathways .

Q. How does the compound interact with biological or environmental systems, and what methodologies quantify these effects?

- Ecotoxicity assays : Use OECD Test Guideline 201 (algae growth inhibition) to assess aquatic toxicity, with LC50/EC50 values derived from dose-response curves .

- Protein binding studies : Fluorescence quenching or SPR (surface plasmon resonance) quantify interactions with serum albumin or receptors .

- Degradation monitoring : Track environmental persistence via HPLC-MS/MS in soil/water matrices under simulated natural conditions (e.g., sunlight, microbial activity) .

Methodological Considerations for Experimental Design

Q. What statistical frameworks are appropriate for analyzing dose-response or structure-activity relationships (SAR) involving this compound?

- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with biological activity .

- ANOVA with post-hoc tests : Compare group means in toxicity or efficacy studies, ensuring power analysis (α = 0.05, β = 0.2) to determine sample size .

Q. How can researchers mitigate batch-to-batch variability in synthesis for reproducible results?

- Quality by Design (QbD) : Define critical process parameters (CPPs) like stirring rate and reagent stoichiometry via factorial design experiments .

- In-line PAT (Process Analytical Technology) : Use Raman spectroscopy or NIR to monitor reactions in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.